4-Chloro-5-(2-chloroethyl)pyrimidine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast domain focusing on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, nitrogen-containing heterocycles are of paramount importance due to their widespread presence in natural products and pharmaceuticals. Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental diazine and a cornerstone of heterocyclic chemistry. nih.gov The halogenation of such organic molecules is a critical chemical modification, as the halogen atom acts as an electrophilic species that alters the functional properties of the molecule. rsc.org This modification affects geometry, polarizability, and electron affinity, making halogenated pyrimidines a distinct and vital subclass of heterocyclic compounds. rsc.org
Overview of Pyrimidine Scaffold Significance in Academic Inquiry
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry and drug development. bohrium.com Its significance stems from its central role in the building blocks of life; the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are fundamental components of DNA and RNA. nih.govingentaconnect.com This biological prevalence has made the pyrimidine nucleus a primary target for the synthesis of therapeutic agents. ingentaconnect.com Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.comresearchgate.net The structural versatility of the pyrimidine ring allows for numerous modifications, enabling the fine-tuning of its biological and chemical properties for specific applications. bohrium.com
Specific Research Focus on Halogenated Pyrimidine Derivatives
The deliberate incorporation of halogens (such as chlorine, bromine, or fluorine) into the pyrimidine structure is a key strategy in modern chemical synthesis and drug design. Halogenated pyrimidines are crucial as foundational components for synthesizing more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. rsc.org The presence of a halogen atom provides a reactive handle for further chemical transformations, allowing for the construction of diverse molecular architectures. researchgate.net
In medicinal chemistry, halogenation can enhance the biological activity of the parent pyrimidine. For instance, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy. aip.orgnih.gov Compounds like 5-bromodeoxyuridine and 5-fluorouracil (B62378) are well-known examples where the halogen atom increases the molecule's efficacy in enhancing radiation damage to tumor cells. rsc.orgresearchgate.net Research has shown that the effects of halogenation can be systematically studied by comparing different halogens on the same molecular site or the same halogen on different sites, which influences the electronic and geometrical structure of the molecule. nih.govacs.org
Interactive Table: Properties of Selected Halogenated Pyrimidines
This table provides an overview of various halogenated pyrimidine compounds that are subjects of academic research, illustrating the diversity within this chemical class.
| Compound Name | Molecular Formula | Key Research Area/Application |
| 5-Bromopyrimidine | C₄H₃BrN₂ | Study of halogenation effects on electronic structure nih.govacs.org |
| 2-Chloropyrimidine (B141910) | C₄H₃ClN₂ | Investigation of vacuum ultraviolet spectroscopy rsc.org |
| 5-Fluorouracil | C₄H₃FN₂O₂ | Anticancer agent and radiosensitizer rsc.orgingentaconnect.com |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | Important intermediate in agricultural and medical compound synthesis googleapis.com |
| 2,4-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | Intermediate for regioselective substitution reactions researchgate.net |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | Key intermediate for synthesizing Janus Kinase (JAK) inhibitors google.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-(2-chloroethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRBWHHBMWGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Structural Modification Strategies for Enhanced Research Utility
Systematic Synthesis of Substituted 4-Chloro-5-(2-chloroethyl)pyrimidine Analogues
The synthesis of analogues of this compound is a key strategy to create a library of compounds with diverse functionalities. These systematic modifications are primarily focused on the pyrimidine (B1678525) ring and the chloroethyl side chain.
Modifications at Pyrimidine Ring Positions (e.g., C2, C4, C6)
The pyrimidine ring of this compound offers multiple positions (C2, C4, and C6) for chemical modification, primarily through nucleophilic substitution reactions. The chlorine atom at the C4 position is a particularly reactive site.
Nucleophilic aromatic substitution (SNAr) is a common method for introducing a variety of functional groups at the C4 position. The reaction of 2,4-dichloropyrimidines with nucleophiles generally leads to selective displacement of the halide at the C4-position researchgate.net. For instance, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines in the presence of a base like triethylamine (B128534) to yield 2-amino-4-substituted-pyrimidine derivatives nih.govmdpi.com. This principle can be extended to this compound, allowing for the introduction of diverse amino groups at the C4 position.
The C2 and C6 positions can also be functionalized, although the reactivity may differ. For example, in polychlorinated pyrimidines, the reactivity of different chlorine atoms towards nucleophiles can be selective. In 2,4,5,6-tetrachloropyrimidine (B156064), reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) results in substitution at the C6 position, yielding 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine mdpi.com. While not the specific subject compound, this demonstrates the potential for selective modification at the C6 position of a related scaffold.
The introduction of substituents at the C2 position is also a viable strategy. The synthesis of 2-substituted pyrimidines can be achieved through various methods, including the cyclization of appropriate precursors or by direct functionalization of a pre-formed pyrimidine ring orgsyn.orgmdpi.com. For instance, 2-chloropyrimidine (B141910) can be prepared from 2-aminopyrimidine (B69317), which then serves as a precursor for introducing other functionalities at this position orgsyn.org.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrimidines
| Starting Material | Nucleophile | Position of Substitution | Product | Reference |
| 2,4-Dichloropyrimidine | General Nucleophiles | C4 | 2-Chloro-4-substituted-pyrimidine | researchgate.net |
| 2-Amino-4-chloro-pyrimidine | Substituted Amines | C4 | 2-Amino-4-(substituted-amino)-pyrimidine | nih.govmdpi.com |
| 2,4,5,6-Tetrachloropyrimidine | DABCO | C6 | 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine | mdpi.com |
Variations of the Chloroethyl Side Chain and Alkylating Moieties
The 2-chloroethyl side chain at the C5 position is a key feature of the title compound, offering a handle for further chemical transformations, particularly alkylation and cyclization reactions. The chlorine atom at the end of this side chain can be displaced by various nucleophiles to introduce new functionalities.
While direct examples of modifying the 2-chloroethyl side chain of this compound are not prevalent in the readily available literature, the reactivity of similar chloroethyl groups on other heterocyclic systems provides insight into potential transformations. For instance, N-phenyl-N'-(2-chloroethyl)ureas undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines documentsdelivered.com. This suggests that the 2-chloroethyl group on the pyrimidine ring could participate in similar intramolecular reactions, for example, with a suitably positioned nucleophile on the pyrimidine ring itself or on a substituent.
Furthermore, the synthesis of O6-(2-chloroethyl)guanine from O6-(2-hydroxyethyl)guanine demonstrates the introduction of a chloroethyl group that subsequently undergoes intramolecular cyclization nih.gov. This highlights the potential for converting a hydroxyethyl (B10761427) side chain, which could be derived from the chloroethyl group, into a more reactive species.
Introduction of Fused Ring Systems (e.g., Pyrrolopyrimidines, Pyrazolopyrimidines)
The chloro and chloroethyl functionalities of this compound make it a potential precursor for the synthesis of fused heterocyclic systems such as pyrrolopyrimidines and pyrazolopyrimidines. These fused systems are of significant interest due to their diverse biological activities.
Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through the reaction of a 4-chloropyrrimidine with a suitable precursor that provides the atoms for the pyrrole (B145914) ring. For instance, 4-chloropyrrolopyrimidine derivatives can be reacted with hydrazine (B178648) hydrate (B1144303) to afford 4-hydrazino-pyrrolopyrimidines, which are versatile intermediates for further transformations nih.gov. A potential strategy involving this compound could involve an initial substitution at the C4 position followed by an intramolecular cyclization involving the chloroethyl side chain to form the pyrrole ring.
Pyrazolopyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of a substituted pyrazole (B372694) precursor or the reaction of a pyrimidine with a hydrazine derivative. For example, 4-hydrazino-pyrimidines can react with various reagents to form fused pyrazolo[3,4-d]pyrimidine systems orientjchem.org. The reaction of 4-chloro-pyrimidines with hydrazine is a common method to introduce the hydrazino group necessary for such cyclizations researchgate.net. Therefore, this compound could be converted to its 4-hydrazino derivative, which could then undergo intramolecular cyclization involving the chloroethyl side chain to yield a pyrazolo[3,4-d]pyrimidine fused system.
Exploration of Related Heterocyclic Scaffolds Incorporating the 2-Chloroethyl Moiety
Beyond direct modification of the this compound scaffold, the 2-chloroethyl moiety can be incorporated into other heterocyclic systems, expanding the structural diversity of potential research compounds.
Pyrimidine Derivatives with Azo Linkages and (2-Chloroethyl)amino Groups
The synthesis of pyrimidine derivatives containing azo linkages (-N=N-) is a known strategy to create colored compounds with potential applications as dyes or biological probes orientjchem.orgresearchgate.net. These are typically synthesized through the reaction of a diazonium salt with an activated pyrimidine ring orientjchem.orgresearchgate.net. While specific examples starting from this compound are not detailed, this general methodology could be applied.
The introduction of a (2-chloroethyl)amino group onto a pyrimidine ring is another important modification. The synthesis of N-(2-chloroethyl)amides of amino acids has been reported as potential cytotoxic agents acs.org. Furthermore, the intramolecular cyclization of 5-amino-4-bis(β-chloroethyl)aminopyrimidines has been studied, indicating the reactivity of such groups to form fused systems documentsdelivered.com. These strategies could be adapted to introduce and utilize (2-chloroethyl)amino groups on pyrimidine scaffolds related to the title compound.
Pyrimido[2,1-b]orientjchem.orgniscpr.res.inthiazine and Thiazolo[3,2-a]pyrimidine Derivatives
The synthesis of fused thiazine (B8601807) and thiazole (B1198619) ring systems onto a pyrimidine core represents a significant structural modification.
Pyrimido[2,1-b] orientjchem.orgthiazines: These six-membered fused rings can be prepared through various synthetic routes researchgate.net. One common approach involves the reaction of a pyrimidine-2-thione with a suitable three-carbon synthon. While a direct synthesis from this compound is not explicitly described, one could envision a multi-step synthesis where the starting material is first converted to a pyrimidine-2-thione, which then undergoes cyclization.
Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles can be synthesized by reacting dihydropyrimidine-2(1H)-thiones with reagents like ethyl bromoacetate (B1195939) ijnc.ir. Another approach involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides nih.gov. These methods typically start from a pyrimidine thione derivative. Therefore, a synthetic pathway from this compound would likely involve its conversion to the corresponding thione before the annulation of the thiazole ring.
Mechanistic Investigations of Biological Activities in Research Models
Modulation of Cellular Pathways and Processes
Interference with Nucleic Acid Synthesis Mechanisms
4-Chloro-5-(2-chloroethyl)pyrimidine is recognized in research models as a pyrimidine (B1678525) antimetabolite. nih.gov Its structural similarity to natural pyrimidine bases allows it to be mistakenly incorporated into DNA and RNA during synthesis. nih.govgeorganics.sk This incorporation disrupts the normal structure and function of nucleic acids, leading to the inhibition of both DNA replication and transcription. nih.gov By mimicking naturally occurring molecules, these analogues can effectively halt the production of essential genetic material, which is a critical process for cell proliferation. nih.gov
DNA Alkylation and Interstrand Cross-linking Induction
A primary mechanism of action for this compound is its function as a DNA alkylating agent. nih.gov The key to this activity is the 2-chloroethyl group, which can form a highly reactive electrophilic species. This reactive intermediate subsequently attacks nucleophilic sites on DNA bases, most notably the N7 position of guanine (B1146940), forming a covalent bond. researchgate.net This initial alkylation event is a form of DNA damage.
Due to its bifunctional nature, the compound can react a second time with a base on the opposing DNA strand, creating a covalent bridge known as an interstrand cross-link (ICL). nih.govmdpi.com These ICLs physically prevent the two strands of the DNA helix from separating, a step that is essential for both replication and transcription. researchgate.net The formation of ICLs represents a severe form of DNA damage that is challenging for cellular repair machinery to resolve and is a potent trigger for cell death. mdpi.com
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
The significant DNA damage, particularly the formation of interstrand cross-links, caused by this compound activates the cell's DNA damage response (DDR) pathways. mdpi.com A key outcome of DDR activation is the arrest of the cell cycle at specific checkpoints, which allows the cell time to attempt repairs. In research models, treatment with such compounds has been shown to cause a notable accumulation of cells in the G2/M phase. mdpi.com This G2/M arrest is a critical cellular response that prevents cells from attempting to divide with damaged chromosomes, which would otherwise lead to catastrophic genetic errors in the daughter cells. mdpi.com
Apoptosis Induction Pathways in Cellular Systems
When DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis, or programmed cell death. mdpi.com The prolonged arrest at the G2/M checkpoint can itself be a signal to initiate apoptosis. mdpi.com Studies on related compounds have demonstrated that this process involves the activation of the caspase cascade, a family of proteases that execute the dismantling of the cell. mdpi.com This activation is often preceded by signals from the Bcl-2 family of proteins, which regulate the integrity of the mitochondria and can trigger the release of pro-apoptotic factors like cytochrome c, a key step in initiating the intrinsic apoptotic pathway. mdpi.com
Enzyme Inhibition and Molecular Target Identification
Inhibition of Enzymes Involved in DNA and RNA Metabolism
In its role as a pyrimidine analogue, this compound can also function as an enzyme inhibitor. nih.gov It can compete with natural pyrimidine substrates for the active sites of enzymes that are essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Enzymes such as those involved in the pyrimidine biosynthesis pathway and DNA and RNA polymerases are potential targets. nih.gov By inhibiting these crucial enzymes, the compound can deplete the cellular pool of available nucleotides and directly stall the processes of replication and transcription, adding another layer to its cytotoxic effects. nih.gov
Interactive Data Table: Summary of Mechanistic Findings
| Mechanism Category | Specific Action | Cellular Consequence |
| Cellular Pathways & Processes | Interference with Nucleic Acid Synthesis | Disrupts DNA/RNA structure and function, halting proliferation. |
| DNA Alkylation & Interstrand Cross-linking | Creates severe DNA lesions, blocking replication and transcription. | |
| Induction of Cell Cycle Arrest | Halts cell division at the G2/M checkpoint for DNA repair. | |
| Apoptosis Induction | Triggers programmed cell death in response to irreparable damage. | |
| Enzyme Inhibition | Inhibition of DNA/RNA Metabolism Enzymes | Depletes nucleotide pools and stalls nucleic acid synthesis. |
Covalent Binding to Nucleophilic Sites on Proteins and Nucleic Acids
The chemical architecture of this compound, specifically the presence of a 2-chloroethyl group, suggests a high potential for acting as an alkylating agent. This reactivity is a well-established mechanism for many biologically active compounds, enabling them to form stable covalent bonds with endogenous macromolecules. The process is typically initiated by an intramolecular cyclization of the 2-chloroethyl side chain, where the nitrogen of the pyrimidine ring or another nucleophilic center displaces the chloride ion to form a highly strained and electrophilic aziridinium (B1262131) ion intermediate. nih.govagnesscott.org This reactive intermediate is then susceptible to attack by various biological nucleophiles. nih.govagnesscott.org
Within biological systems, the primary targets for such electrophilic compounds are nucleophilic sites on proteins and nucleic acids. creative-proteomics.comresearchgate.net In proteins, the thiol group (-SH) of cysteine residues is a particularly strong nucleophile and a common site for alkylation. creative-proteomics.comresearchgate.net The reaction between the aziridinium ion and a cysteine residue results in the formation of a stable thioether bond, a type of covalent modification that can irreversibly alter the protein's structure and function. creative-proteomics.com Other nucleophilic amino acid residues, such as lysine, can also be targeted. creative-proteomics.com
Nucleic acids, particularly DNA, present numerous nucleophilic centers that can be alkylated. The nitrogen and oxygen atoms of the purine (B94841) and pyrimidine bases are susceptible to attack by electrophiles like the aziridinium ion derived from this compound. nih.govyoutube.com Research on similar alkylating agents has shown that guanine is often a preferential target, with alkylation occurring at several positions, most notably the N7 position. nih.govresearchgate.net Other potential sites include the N1, N3, and O6 positions of guanine, as well as various positions on adenine, cytosine, and thymine. nih.govresearchgate.net This covalent modification of DNA bases can disrupt DNA replication and transcription, leading to significant cellular consequences. researchgate.net
| Macromolecule | Primary Nucleophilic Site | Amino Acid / Nucleobase | Resulting Covalent Linkage |
|---|---|---|---|
| Protein | Thiol Group (-SH) | Cysteine | Thioether Bond |
| Protein | Amine Group (-NH2) | Lysine | Secondary Amine Bond |
| Nucleic Acid (DNA/RNA) | Ring Nitrogens, Exocyclic Oxygens | Guanine (e.g., N7, O6) | Alkyl-Guanine Adduct |
| Adenine (e.g., N1, N3) | Alkyl-Adenine Adduct | ||
| Cytosine / Thymine | Alkyl-Pyrimidine Adduct |
Receptor Tyrosine Kinase Inhibition (e.g., Vascular Endothelial Growth Factor Receptor-2)
The pyrimidine core structure is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.netfrontiersin.org This is because the pyrimidine ring system can effectively mimic the purine ring of adenosine (B11128) triphosphate (ATP), enabling it to bind to the highly conserved ATP-binding site of kinases. frontiersin.org One of the most critical receptor tyrosine kinases involved in tumor-related angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. nih.gov
Numerous pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov The mechanism of inhibition typically involves the pyrimidine core forming one or more hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The substituents on the pyrimidine ring play a crucial role in determining potency and selectivity. In the case of this compound, the 4-chloro position is a synthetically versatile handle. In many known pyrimidine-based inhibitors, this position is substituted with groups that can donate or accept hydrogen bonds to interact with hinge residues, such as Cys919 in VEGFR-2.
The substituent at the 5-position of the pyrimidine ring generally extends into an adjacent hydrophobic region of the active site. nih.gov Variations at this position can significantly modulate the inhibitor's potency and selectivity profile. nih.gov While direct inhibitory data for this compound against VEGFR-2 is not available in the cited literature, its core structure is consistent with scaffolds known to possess this activity. The biological effects of the compound could potentially arise from a dual mechanism involving both kinase inhibition and covalent modification, where the pyrimidine core directs the molecule to the kinase active site and the reactive chloroethyl group forms a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.
| Compound ID | Description | VEGFR-2 Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7d | A pyrimidine-based derivative | ~9.19 µM (on A549 cells) | nih.gov |
| Compound 9s | A pyrimidine-based derivative | ~10.11 µM (on A549 cells) | nih.gov |
| Compound 13n | A pyrimidine-based derivative | ~13.17 µM (on A549 cells) | nih.gov |
| Compound SP2 | A substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative | 6.82 µM | nih.gov |
| Pazopanib (Reference) | A multi-targeted receptor tyrosine kinase inhibitor | ~21.18 µM (on A549 cells) | nih.gov |
| Cabozantinib (Reference) | A multi-targeted receptor tyrosine kinase inhibitor | 0.045 µM | nih.gov |
Structure Activity Relationship Sar Studies of Pyrimidine Derivatives
Impact of Halogenation Patterns on Biological Efficacy
Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In pyrimidine (B1678525) derivatives, the type, position, and number of halogen substituents can profoundly influence their therapeutic potential.
Role of Chlorine Substituents on the Pyrimidine Ring
The introduction of chlorine atoms onto the pyrimidine ring is a common modification that often enhances biological activity. This enhancement is frequently attributed to an increase in the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Research has shown that the position of the chlorine substituent is critical. For instance, in a series of 2,4,5-substituted pyrimidines evaluated for anticancer activity, the presence and location of chlorine atoms significantly influenced their potency. Similarly, studies on 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs revealed that introducing a chlorine functionality at various positions on the phenyl rings resulted in significant cytotoxic effects, particularly against T47D breast cancer cells.
The electronic effects of chlorine, an electron-withdrawing group, can also alter the reactivity and binding affinity of the pyrimidine core. This modification can lead to more favorable interactions with biological targets. For example, some chlorinated pyrimidine derivatives have shown potent inhibition of various cancer cell lines, and SAR studies have helped to elucidate the importance of the chlorine substitution pattern for these activities. nih.gov
| Compound Series | Substitution Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| 2,4,5-Substituted Pyrimidines | Varied chlorine substitutions | Potent inhibition of BEL-7402 cancer cell line (IC50 < 0.10 μM for several compounds). | nih.gov |
| 2,4-Diphenyl-5H-indeno[1,2-b]pyridines | Chlorine at ortho, meta, or para position of phenyl rings | Significant cytotoxicity against HCT15, T47D, and HeLa cancer cells. |
Influence of the 2-Chloroethyl Chain Length and Position
The presence of a chloroethyl group as a substituent on pyrimidine derivatives has been investigated for its potential to impart biological activity. In a study focused on chloroethyl pyrimidine nucleosides, one of the newly synthesized analogs demonstrated significant inhibition of cell proliferation, migration, and invasion in the A431 vulvar epidermal carcinoma cell line. nih.gov This suggests that the chloroethyl moiety can serve as a pharmacophore that contributes to the anticancer properties of the parent molecule.
The high reactivity of the C-Cl bond in the chloroethyl group allows it to act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This mechanism is a known mode of action for several classic anticancer drugs.
While the biological activity of pyrimidines bearing a 2-chloroethyl group has been established, comprehensive SAR studies detailing the effects of varying the alkyl chain length (e.g., comparing chloroethyl with chloropropyl or chlorobutyl) or altering the position of the chloroethyl group on the pyrimidine ring are not extensively documented in the reviewed literature. Such studies would be valuable for optimizing the alkylating potential and target specificity of this class of compounds.
Effects of Additional Substituents and Fused Rings on Activity
Beyond simple halogenation, the biological activity of pyrimidine derivatives can be further modulated by the introduction of various other substituents or by fusing the pyrimidine ring with other heterocyclic systems.
Aryl and Heteroaryl Substitutions on the Pyrimidine Core
The incorporation of aryl and heteroaryl moieties onto the pyrimidine scaffold is a widely employed strategy for generating derivatives with diverse biological activities, including anticancer and antimicrobial properties. The nature and substitution pattern of these appended rings play a crucial role in determining the potency and selectivity of the compounds.
For instance, a series of 2,4,5-substituted pyrimidines featuring an indole-aryl-substituted aminopyrimidine structure yielded a potent inhibitor of tubulin polymerization with significant antiproliferative activity against several cancer cell lines (IC50 values ranging from 16 to 62 nM). ekb.eg In another study, 2,5-disubstituted pyrimidines were synthesized by coupling various aryl boronic acids to the pyrimidine core, with some of the resulting compounds showing moderate in vitro cytotoxic activity against the HeLa cell line. researchgate.net
| Compound Series | Aryl/Heteroaryl Moiety | Cancer Cell Line | IC50 / Activity | Reference |
|---|---|---|---|---|
| Indole-pyrimidine 4k | Indole-aryl | Various | 16 to 62 nM | ekb.eg |
| 2,5-disubstituted pyrimidines | Various aryl groups | HeLa | Moderate cytotoxicity | researchgate.net |
| Thieno[3,2-d]pyrimidines (9a, 9g) | Aryl and Hetero-aryl linked | Various | Demonstrated most capable anticancer activity of the library |
Pyrrolopyrimidine and Pyrazolopyrimidine Fusions
Fusing a pyrrole (B145914) or pyrazole (B372694) ring to the pyrimidine core gives rise to pyrrolopyrimidines and pyrazolopyrimidines, respectively. These bicyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as antagonists of metabolic processes involving purine (B94841) nucleosides.
Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as anticancer agents. In one study, certain derivatives were found to be highly active against the MCF7 breast cancer cell line, with IC50 values as low as 1.7 µg/ml. nih.gov The SAR study indicated that the anticancer activity was influenced by chlorine atoms at positions 4 and 6 and a trichloromethyl group at position 2 of the pyrrolo[2,3-d]pyrimidine skeleton.
| Fused System | Compound | Cancer Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 14a | MCF7 | 1.7 | nih.gov |
| 18b | MCF7 | 3.4 | ||
| 16b | MCF7 | 5.7 |
Influence of Other Heteroatom Substituents
The introduction of substituents containing heteroatoms such as oxygen, sulfur, and nitrogen onto the pyrimidine ring can significantly impact its biological profile. These groups can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein, thereby enhancing binding affinity and potency.
For example, 2-thiouracil (B1096) derivatives bearing a sulfonamide moiety at the 5-position have been synthesized and shown to possess antibacterial, antifungal, and antiviral activities. wjarr.com The presence of the sulfur atom in the thioxo group and the sulfonamide functionality are key contributors to the observed biological effects.
Amino groups are also common substituents that can modulate activity. The proton donor ability of the amino group in 2-aminopyrimidine (B69317) and its chlorinated derivatives has been studied, revealing that chlorine substitution significantly influences the characteristics of the amino group and its ability to form hydrogen bonds.
Furthermore, the incorporation of methoxy (B1213986) groups on aryl rings appended to the pyrimidine core has been shown to result in potent cytotoxic activity in some series of compounds, highlighting the importance of oxygen-containing substituents in tuning the pharmacological properties of pyrimidine derivatives. nih.gov
Computational Approaches in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for pyrimidine derivatives has been significantly accelerated by a variety of computational techniques. These in-silico methods provide profound insights into the molecular interactions between pyrimidine compounds and their biological targets, thereby guiding the rational design of new, more potent therapeutic agents. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By correlating physicochemical properties and structural features (descriptors) with activity, QSAR models can predict the efficacy of novel compounds before their synthesis, saving time and resources.
2D-QSAR and 3D-QSAR: QSAR studies on pyrimidine derivatives often employ both two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models use descriptors derived from the 2D representation of molecules, such as lipophilicity (logP), electronic properties, and topological indices. researchgate.net However, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. thieme-connect.comaip.org These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.
For instance, 3D-QSAR studies on a series of 45 pyrimidine derivatives as second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors generated robust CoMFA and CoMSIA models. thieme-connect.com The statistical validation of these models, summarized in the table below, demonstrated their high predictability. The resulting contour maps provided crucial insights, suggesting that modifications to different groups on the pyrimidine core could enhance biological activities. thieme-connect.com
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-statistic | Predictive Power |
|---|---|---|---|---|
| CoMFA | 0.663 | 0.998 | 2,401.970 | Good |
| CoMSIA | 0.730 | 0.988 | 542.933 | Good |
Similarly, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 kinase inhibitors established CoMFA and CoMSIA models with high predictive power (q² = 0.707 and 0.645, respectively). aip.org The models indicated that introducing electropositive groups at specific positions (R1 and R5) and smaller, electronegative groups at another (R2) could increase inhibitory activity. aip.org
Molecular Docking
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This technique provides a detailed view of the binding mode at the atomic level, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.
Docking studies have been widely applied to understand the SAR of pyrimidine derivatives against various targets. For example, in the development of novel antibacterial agents, molecular docking suggested that certain pyrimidine derivatives could bind effectively within the active cavities of dihydrofolate reductase (DHFR). nih.gov Another study investigating pyrimidine derivatives as potential treatments for COVID-19 used molecular docking to evaluate their binding potency against the SARS-CoV-2 main protease (Mpro). mdpi.com
A computational investigation of pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors utilized molecular docking to explore the binding interactions with the FAK receptor (PDB ID: 6I8Z). rsc.org The results, highlighted in the table below, showed that newly designed compounds formed strong hydrogen and hydrophobic bonds with key amino acid residues in the active site, such as Cys502, Ile428, and Leu553. rsc.org
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| D1 | -9.8 | Cys502, Leu501 | Hydrogen Bond, Hydrophobic |
| D2 | -10.1 | Cys502, Ile428, Leu553 | Hydrogen Bond, Hydrophobic |
| D3 | -10.5 | Cys502, Leu567 | Hydrogen Bond, Hydrophobic |
| D4 | -9.9 | Ile428, Leu553 | Hydrophobic |
Pharmacophore Mapping and Modeling
Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov
This approach has been successfully used for pyrimidine derivatives. For instance, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors was developed, consisting of one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov This model yielded a statistically significant 3D-QSAR model and demonstrated excellent predictive power for an external test set of molecules, proving its value for designing new lead compounds. nih.gov In another study, pharmacophore mapping was used alongside QSAR to generate new pyrimidine derivatives as potential DNA inhibitors for cancer treatment. benthamdirect.com
Molecular Dynamics (MD) Simulations
To supplement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.govrsc.org This technique helps to validate docking poses and provides a more accurate estimation of binding affinity. For example, a 100 ns MD simulation was used to confirm the stability of newly designed pyrimidine-based FAK inhibitors within the receptor's active site, reinforcing the findings from the initial docking studies. rsc.org
Computational and Theoretical Chemistry Applications
Quantum Chemical Characterization of Electronic and Geometric Structures
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of pyrimidine (B1678525) derivatives. These calculations provide insights into the molecule's three-dimensional shape, electronic landscape, and spectroscopic behavior.
The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms—the minimum energy conformation. For substituted pyrimidines, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to calculate structural parameters. researchgate.net
For 4-Chloro-5-(2-chloroethyl)pyrimidine, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. The pyrimidine ring is expected to be nearly planar, a characteristic feature of aromatic systems. The primary conformational flexibility arises from the 5-(2-chloroethyl) side chain, specifically the rotation around the C-C single bonds. A conformational analysis would involve calculating the energy of the molecule as a function of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them. In a related study on 2,4-dichloro-5-methylpyrimidine, DFT calculations were used to determine the optimized geometry in both monomer and dimer forms, predicting the existence of intermolecular hydrogen bonds. researchgate.net
Table 1: Representative Predicted Geometric Parameters for a Substituted Pyrimidine Ring (Analog) (Note: Data is illustrative and based on typical values for similar structures, not a direct calculation for the title compound.)
| Parameter | Predicted Value |
| N1-C2 Bond Length | ~1.34 Å |
| C4-C5 Bond Length | ~1.42 Å |
| C5-C6 Bond Length | ~1.37 Å |
| C4-Cl Bond Length | ~1.74 Å |
| C5-C(ethyl) Bond Length | ~1.51 Å |
| C4-C5-C6 Bond Angle | ~117° |
| N1-C6-C5 Bond Angle | ~123° |
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Charge Transfer)
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the electron-deficient ring, particularly at the carbon atoms bearing electron-withdrawing groups. mdpi.com In this compound, the chlorine atom at the C4 position significantly influences the electronic distribution, making this site susceptible to nucleophilic attack. DFT calculations can map the electron density of these orbitals, revealing sites prone to electrophilic and nucleophilic reactions. wuxiapptec.comscienceopen.com The analysis of these orbitals indicates the potential for intramolecular charge transfer, which is fundamental to the molecule's optical and electronic properties. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Chloropyrimidine Analog (Note: Values are representative and depend on the specific compound and computational method.)
| Parameter | Energy (eV) |
| EHOMO | ~ -7.0 eV |
| ELUMO | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Spectroscopic Parameter Prediction (e.g., Nuclear Magnetic Resonance (NMR) Chemical Shifts)
Computational chemistry provides a reliable method for predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govacs.org
Theoretical prediction of the NMR spectrum for this compound would involve first optimizing the molecule's geometry and then performing a GIAO calculation. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Studies on other chloropyrimidines have shown that DFT-based approaches can accurately predict ¹H and ¹³C chemical shifts, aiding in the correct assignment of experimental spectra, especially for complex regioisomers. acs.org The accuracy of these predictions is sensitive to the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly. acs.org
Molecules with significant charge asymmetry and intramolecular charge transfer, like many pyrimidine derivatives, can exhibit nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov
For this compound, DFT calculations could be employed to compute these values. A large hyperpolarizability value (β) suggests a strong NLO response. The calculation involves applying an external electric field and determining the change in the molecule's energy and dipole moment. Studies on other pyrimidine derivatives have successfully used DFT to calculate these properties, showing that charge transfer from donor to acceptor parts of the molecule, facilitated by the π-conjugated system of the pyrimidine ring, is key to enhancing NLO activity. nih.gov
Molecular Modeling for Reactivity and Interaction Prediction
Beyond static properties, computational modeling can simulate chemical reactions, providing deep insights into reaction mechanisms and predicting the most likely transformation pathways.
The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of this compound is a prime site for such reactions. Computational modeling can be used to explore the reaction pathways of this compound with various nucleophiles.
This analysis involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—for the substitution reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. Quantum mechanics (QM) calculations have been used to study the regioselectivity of SNAr reactions on dichloropyrimidines. wuxiapptec.com These studies show that the preferred site of attack (e.g., C2 vs. C4) can be rationalized by comparing the activation energies of the respective transition states. wuxiapptec.com For instance, analysis of the LUMO and LUMO+1 orbitals, along with transition state energy calculations, can explain why substitution occurs selectively at one position over another, depending on the electronic nature of other ring substituents and the nucleophile itself. wuxiapptec.comwuxiapptec.com Such modeling could predict how the 5-(2-chloroethyl) group in the title compound influences the reactivity of the C4 position towards different nucleophiles.
Molecular Docking for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with the binding site of a protein or enzyme.
The process for this compound would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Target Protein Selection: A biological target of interest, such as a kinase or another enzyme implicated in a disease pathway, would be selected. The 3D structure of this protein is typically obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand is placed into the binding site of the target protein. The software then explores various possible binding poses, rotations, and conformations of the ligand within the site.
Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the pyrimidine ring or its substituents and the amino acid residues of the protein.
For this compound, the chlorine atoms and the pyrimidine nitrogens are expected to be key sites for interaction, potentially forming halogen bonds or hydrogen bonds, respectively. The chloroethyl group can explore hydrophobic pockets within the binding site. A hypothetical docking study could yield results similar to those seen for other pyrimidine derivatives, which are known to target a wide range of enzymes.
| Parameter | Description | Hypothetical Value for this compound |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding to a target kinase. | -7.0 to -9.5 |
| Key Interacting Residues | Amino acids in the binding site forming significant bonds. | Lys72, Leu134, Asp145 |
| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Halogen Bond, Hydrophobic Interaction |
Molecular Electrostatic Surface Potential (MESP) and Electron Localization Function (ELF) Analysis
MESP and ELF are quantum chemical methods used to understand the electronic characteristics of a molecule.
Molecular Electrostatic Surface Potential (MESP): MESP is a visual tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. neurips.cc Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, MESP analysis would likely reveal:
Negative Potential: Concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors.
Positive/Neutral Potential: The chloro and chloroethyl substituents would influence the potential, with the chlorine atoms creating regions of slight positive potential at their poles (sigma-holes), allowing for potential halogen bonding.
Electron Localization Function (ELF): ELF is a method that provides a measure of electron localization in a molecule, which is useful for interpreting the nature of chemical bonds. jelsciences.com ELF values range from 0 to 1.
An ELF value close to 1 indicates a high degree of electron localization, typical of covalent bonds or lone pairs.
A value around 0.5 suggests electron gas-like behavior, characteristic of metallic bonds. jelsciences.com
For this compound, an ELF analysis would visualize the covalent bonds within the pyrimidine ring and the substituent groups, as well as the lone pairs on the nitrogen and chlorine atoms, providing a detailed picture of its electronic structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchpublish.com
Data-Driven Machine Learning Approaches for Activity Prediction
Modern QSAR studies frequently employ machine learning (ML) algorithms to build predictive models. mdpi.com For a series of compounds including this compound, the process would be:
Data Collection: A dataset of pyrimidine analogues with experimentally measured biological activity (e.g., IC50 values) against a specific target would be compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties are calculated.
Model Training: The dataset is split into a training set and a test set. An ML algorithm (such as Random Forest, Support Vector Machines, or Deep Neural Networks) is trained on the training set to learn the relationship between the descriptors and the biological activity. nih.govtcichemicals.com
Model Validation: The model's predictive power is evaluated using the unseen test set.
A successful ML-based QSAR model could then be used to predict the biological activity of new, unsynthesized pyrimidine derivatives, including variations of this compound, thereby guiding the design of more potent compounds. mdpi.com
| Machine Learning Algorithm | Principle | Potential Application |
|---|---|---|
| Random Forest (RF) | Ensemble of decision trees. | Predicting anticancer activity based on structural fingerprints. |
| Support Vector Machine (SVM) | Finds a hyperplane that best separates data points. | Classifying compounds as active or inactive. |
| Deep Neural Network (DNN) | Multi-layered network of artificial neurons. | Modeling complex, non-linear structure-activity relationships. |
Selection and Validation of Molecular Descriptors
The foundation of a robust QSAR model is the selection of relevant molecular descriptors and rigorous validation.
Selection of Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, 2D autocorrelations.
3D Descriptors: Geometrical properties, surface area, volume.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
For this compound, important descriptors might include its lipophilicity (LogP), molecular shape indices, and electronic properties derived from the halogen substituents. Feature selection algorithms are often used to choose a subset of the most informative descriptors to prevent model overfitting.
Validation of the QSAR Model: Validation is crucial to ensure the model is predictive and not just a correlation of the training data. nih.gov Key validation metrics include:
Coefficient of Determination (R²): Measures the goodness-of-fit for the training set.
Cross-Validation (Q²): A form of internal validation (e.g., leave-one-out) to assess the model's robustness. A Q² value greater than 0.5 is generally considered predictive. nih.gov
External Validation (R²_pred): The model's performance on an external test set, which provides the most reliable measure of its predictive power.
A statistically validated QSAR model provides confidence in its ability to predict the activity of new compounds like this compound.
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Role as Key Pharmaceutical Intermediates and Building Blocks
"4-Chloro-5-(2-chloroethyl)pyrimidine" serves as a foundational element in the construction of a wide array of complex molecules with potential therapeutic applications. Its utility stems from the differential reactivity of its chloro substituents, allowing for sequential and site-selective modifications.
The chemical architecture of "this compound" makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are prominent motifs in many approved drugs. The chloro groups on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of fused ring systems.
One notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Research has demonstrated that 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs are key starting materials in the synthesis of 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives. These intermediates can then be cyclized to form the 5,6-dihydropyrrolo[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds. nih.gov This strategic use of the chloroethyl side chain for ring closure is a testament to the compound's value in generating molecular complexity.
Furthermore, the pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This inherent bioactivity makes its derivatives, including those synthesized from "this compound," attractive candidates for drug discovery programs. The synthesis of various substituted pyrimidines from chloro-pyrimidine precursors has been extensively reviewed, highlighting their potential as anticancer, antiviral, and antimicrobial agents. georganics.skmdpi.com
The rise of combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. "this compound" is a valuable building block for the construction of such bioactive compound libraries due to its multiple points of diversity. The two chlorine atoms can be independently substituted with a wide range of amines, alcohols, and other nucleophiles, while the chloroethyl group can be used for further derivatization or cyclization reactions.
This multi-faceted reactivity allows for the generation of a vast array of structurally diverse molecules from a single starting material. For instance, a methodology for the efficient synthesis of a library of tricyclic 4-chloro-pyrimido[4,5-b] nih.govmdpi.combenzodiazepines has been developed, which relies on the reactivity of a chloropyrimidine core. nih.gov Although this example does not specifically use "this compound," it illustrates the principle of using chlorinated pyrimidines to access compound libraries. The distinct reactive sites on "this compound" would similarly facilitate the creation of diverse chemical libraries for high-throughput screening. The design and synthesis of DNA-encoded libraries (DELs) have also utilized various dichloropyrimidine scaffolds to generate millions of novel compounds for biological screening. nih.gov
Exploration in Specific Therapeutic Research Areas
The derivatives of "this compound" have shown promise in several key areas of therapeutic research, reflecting the broad biological potential of the pyrimidine scaffold.
The pyrimidine nucleus is a cornerstone in the development of anticancer agents, with many approved drugs containing this heterocyclic motif. nih.gov The ability to synthesize a diverse range of substituted pyrimidines from precursors like "this compound" is therefore of significant interest in oncology research.
A primary focus in modern cancer therapy is the development of kinase inhibitors, which can block the signaling pathways that drive tumor growth and proliferation. ed.ac.ukacs.org Many potent kinase inhibitors feature a diaminopyrimidine scaffold. For example, dianilinopyrimidines have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov The synthesis of such compounds often involves the sequential substitution of chlorine atoms on a dichloropyrimidine core with different amine nucleophiles. The structure of "this compound" provides a template for creating novel kinase inhibitors with unique substitution patterns that could lead to improved potency and selectivity. For instance, pyrimidine-based inhibitors of Aurora kinases, which are critical for cell cycle regulation, have been developed from dichlorinated pyrimidine precursors. nih.gov
The table below summarizes the activity of selected pyrimidine-based kinase inhibitors, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Target Kinase | Example Activity |
| Dianilinopyrimidines | EGFR | Inhibition of NSCLC cell proliferation nih.gov |
| Pyrimidine-based inhibitors | Aurora A | Reduction of cMYC/MYCN levels nih.gov |
| Pyrrolo[2,3-d]pyrimidines | EGFR, ErbB2 | Dual inhibitory activity nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | PfGSK3/PfPK6 | Antiplasmodial activity nih.gov |
The pyrimidine ring is also a key structural component in many anti-infective agents. mdpi.com The development of new antimicrobial and antiviral drugs is a critical global health priority due to the rise of drug-resistant pathogens.
In the realm of antibacterial research, pyrimidine derivatives have been explored for their ability to inhibit bacterial growth. For example, novel pyrimidine-containing compounds have been synthesized and shown to have activity against various bacterial strains. nih.govnih.gov The synthesis of these agents often relies on the functionalization of a pyrimidine core, for which "this compound" could serve as a versatile starting material.
Similarly, in antiviral research, pyrimidine analogs are a well-established class of drugs. mdpi.com Many antiviral nucleoside analogs, which are mimics of the natural pyrimidine bases, function by inhibiting viral polymerases. nih.gov While not a nucleoside analog itself, "this compound" can be used to synthesize non-nucleoside antiviral compounds. For instance, pyrimidine derivatives have been investigated as inhibitors of viral replication by targeting host cell enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis. nih.gov The development of broad-spectrum antivirals is a major goal, and targeting cellular pathways is a promising strategy. mdpi.com
The following table highlights the potential of pyrimidine derivatives in anti-infective research.
| Therapeutic Area | Target/Mechanism | Example |
| Antibacterial | Inhibition of bacterial growth | Pyrimidine-benzenesulfonamide compounds nih.gov |
| Antiviral | Inhibition of viral replication | Pyrimido[4,5-d]pyrimidines against human coronavirus mdpi.com |
| Antiviral | Inhibition of host pyrimidine biosynthesis | DHODH inhibitors nih.gov |
Chronic inflammation is implicated in a wide range of diseases, and there is a significant need for new anti-inflammatory therapies. Pyrimidine derivatives have emerged as a promising class of compounds with anti-inflammatory properties. nih.gov
Research has shown that derivatives of "this compound" can be converted into compounds with significant anti-inflammatory activity. Specifically, the synthesis of pyrrolo[2,3-d]pyrimidine analogs from 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine has yielded compounds that show significant inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov The activity of these synthesized compounds was found to be comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines. nih.gov By serving as a precursor to novel pyrimidine derivatives, "this compound" plays a crucial role in the development of new anti-inflammatory drug candidates.
Research in Other Pharmacological Modalities (e.g., Antihypertensive, Anticonvulsant, Analgesic)
While the pyrimidine scaffold is a versatile core in medicinal chemistry, leading to the development of a wide array of therapeutic agents, research specifically investigating "this compound" in the context of antihypertensive, anticonvulsant, and analgesic modalities is not extensively documented in publicly available scientific literature. The inherent reactivity of the chloroethyl group and the chloro-substituent on the pyrimidine ring makes it a valuable intermediate for synthesizing more complex molecules. However, dedicated studies exploring its direct pharmacological effects in these other areas appear to be limited.
The broader class of pyrimidine derivatives has been the subject of investigation for various therapeutic applications beyond their well-established roles. For instance, numerous pyrimidine-containing compounds have been synthesized and evaluated for their potential as antihypertensive agents, often targeting calcium channels or other components of the cardiovascular system. nih.govnih.gov Similarly, the pyrimidine nucleus has been incorporated into molecules designed as anticonvulsants, with research exploring their ability to modulate neuronal excitability. frontiersin.orgresearchgate.net In the realm of analgesia, pyrimidine-based compounds have also been explored for their potential to alleviate pain through various mechanisms.
It is important to note that the absence of specific research on "this compound" in these particular pharmacological areas does not preclude its potential utility as a synthetic building block. The functional groups present in this compound could be strategically modified to generate novel derivatives with the desired pharmacological profiles for hypertension, epilepsy, or pain management. Future research may yet explore the direct activity of this compound or its close analogs in these and other therapeutic domains.
Q & A
Q. What are the established synthetic routes for 4-chloro-5-(2-chloroethyl)pyrimidine, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, including alkylation and chlorination. For example, a precursor like 5-(2-hydroxyethyl)pyrimidine can undergo chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. Key intermediates must be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Reaction temperature (e.g., 80–110°C) and stoichiometric ratios (e.g., 1:3 substrate:POCl₃) significantly influence yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chloroethyl group at C-5).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal structure and confirms stereochemistry for solid-phase intermediates. Discrepancies between elemental analysis and spectroscopic data should be resolved via complementary methods like IR spectroscopy or GC-MS .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store the compound at –20°C in airtight, light-resistant containers.
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Acute toxicity data (e.g., LD₅₀ in rodents) and GHS hazard codes (e.g., H301, H315) should guide handling .
Advanced Research Questions
Q. How can reaction yields be optimized for the chlorination step in synthesizing this compound?
Yield optimization involves:
- Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ enhance electrophilic substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCE) improve reagent solubility.
- Temperature control : Gradual heating (e.g., 40°C → 100°C) minimizes side reactions. Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity. Yields >80% are achievable with rigorous parameter control .
Q. What mechanisms underlie the cytostatic activity of this compound derivatives?
The compound’s 2-chloroethyl group acts as a DNA alkylating agent, inducing G2/M cell cycle arrest via crosslinking DNA strands. In HCT116 colon carcinoma cells, this leads to apoptosis confirmed by flow cytometry (Annexin V/PI staining). Comparative studies with non-chlorinated analogs show 10-fold lower IC₅₀ values (e.g., 2.5 µM vs. 25 µM), highlighting the role of the chloroethyl moiety .
Q. How do ADME properties of this compound derivatives influence their pharmacokinetic profiles?
- Permeability : Caco-2 assays show high permeability (>10⁻⁶ cm/s), suggesting good intestinal absorption.
- Metabolic stability : Microsomal assays (human liver microsomes) indicate slow oxidation (t₁/₂ > 60 min).
- CYP inhibition : Low inhibition of CYP3A4 (<30% at 10 µM) reduces drug-drug interaction risks. These properties support oral bioavailability but may require formulation adjustments for sustained release .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G* level) map electron density and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-4 chlorine atom exhibits higher electrophilicity (Fukui indices >0.3) than C-5, guiding regioselective modifications. Solvent effects (PCM model) and transition-state simulations further validate reaction pathways .
Q. How can contradictory data from analytical methods (e.g., NMR vs. X-ray) be resolved for structurally complex derivatives?
- Multi-technique validation : Combine H-C HSQC NMR with X-ray data to resolve tautomeric forms.
- Dynamic NMR : Variable-temperature experiments detect conformational changes (e.g., rotamers).
- Computational docking : Overlay spectroscopic data with DFT-optimized structures to identify discrepancies. For example, a 0.1 Å bond-length variation in X-ray vs. DFT may indicate crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
